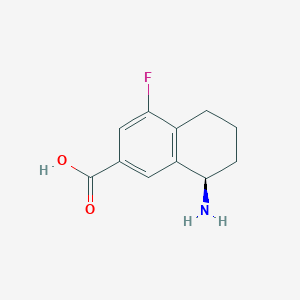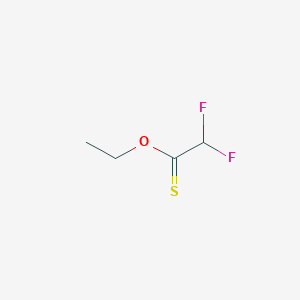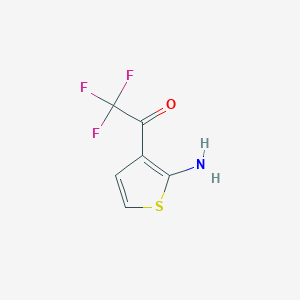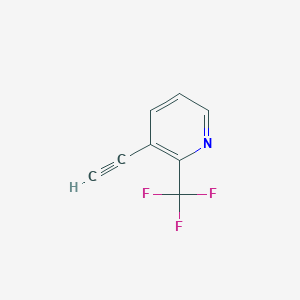
3-Ethynyl-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H4F3N. It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents and radical initiators.
Industrial Production Methods
Industrial production of 3-Ethynyl-2-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Ethynyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 3-Ethynyl-2-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound shares the trifluoromethyl group but has a carboxylic acid group instead of an ethynyl group.
Fluazinam: A trifluoromethyl-substituted pyridine derivative used as a fungicide.
Uniqueness
3-Ethynyl-2-(trifluoromethyl)pyridine is unique due to the presence of both the ethynyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C8H4F3N |
|---|---|
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
3-ethynyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h1,3-5H |
Clé InChI |
MIBHTBAOPQKGCR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(N=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


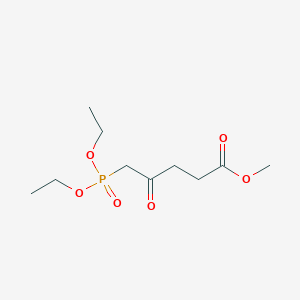
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
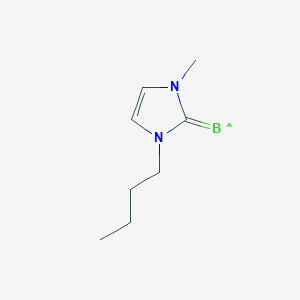

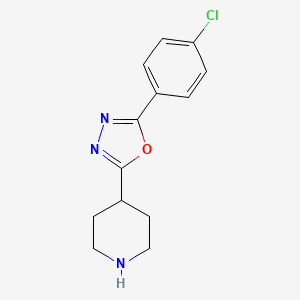

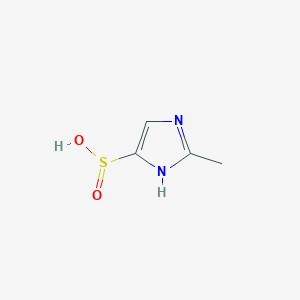
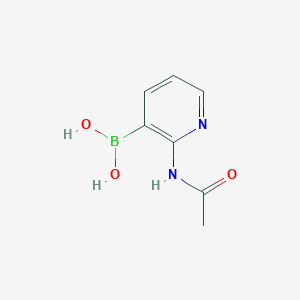
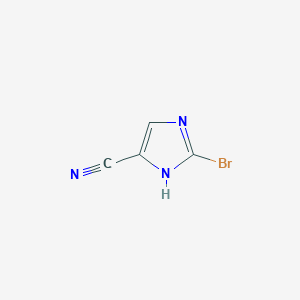
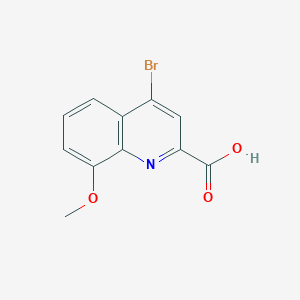
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
